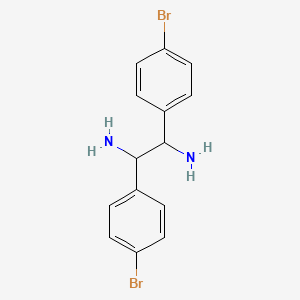
(S,S)-1,2-Bis-(4-bromophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It is characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the selective hydrogenation of the corresponding tolane precursor. This process typically requires the use of a hydrogenation catalyst under controlled conditions . Another method involves the reaction of 1,2-dibromoethane with aniline derivatives, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-bromophenyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as polymers and molecular electronics.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity . Additionally, the ethanediamine backbone provides flexibility and stability to the molecule, allowing it to interact with different targets effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: This compound is similar in structure but lacks the ethanediamine backbone, which affects its reactivity and applications.
1,2-Bis(4-bromophenyl)ethylene: This compound contains a double bond between the phenyl groups, leading to different chemical properties and reactivity.
1,2-Bis(4-bromophenyl)ethanone: This compound has a carbonyl group instead of the ethanediamine backbone, resulting in distinct chemical behavior.
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-ethanediamine is unique due to its combination of bromophenyl groups and an ethanediamine backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and materials science .
Eigenschaften
Molekularformel |
C14H14Br2N2 |
|---|---|
Molekulargewicht |
370.08 g/mol |
IUPAC-Name |
1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 |
InChI-Schlüssel |
XURRKKYAGFWNPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
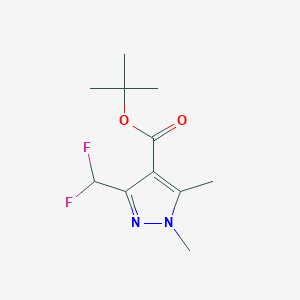
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

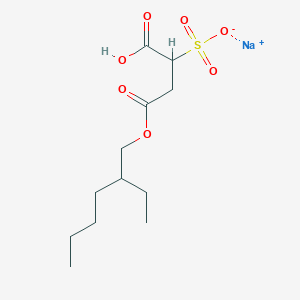
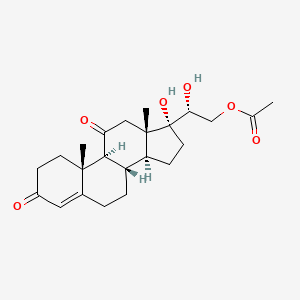
![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)
![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
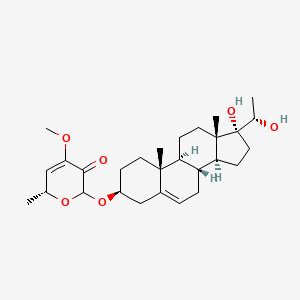
![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
